3-Cyclopropylprop-2-en-1-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

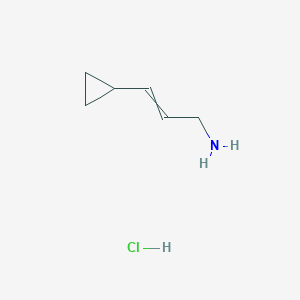

3-Cyclopropylprop-2-en-1-amine;hydrochloride is a chemical compound with the molecular formula C₆H₁₂ClN It is a hydrochloride salt form of 3-Cyclopropylprop-2-en-1-amine, which is characterized by the presence of a cyclopropyl group attached to a prop-2-en-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylprop-2-en-1-amine;hydrochloride typically involves the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through the reaction of an alkene with a carbene or carbenoid. This is often achieved using reagents such as diazomethane or the Simmons-Smith reagent.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

Purification Techniques: Such as recrystallization or chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylprop-2-en-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

Oxidation Products: Imines or nitriles.

Reduction Products: Saturated amines.

Substitution Products: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropylprop-2-en-1-amine;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropylprop-2-en-1-amine;hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in various chemical reactions. The cyclopropyl group imparts unique steric and electronic properties, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

3-Cyclopropylprop-2-yn-1-amine;hydrochloride: Similar structure but with an alkyne group instead of an alkene.

Cyclopropylamine: Lacks the prop-2-en-1-amine structure but contains the cyclopropyl group.

Uniqueness

3-Cyclopropylprop-2-en-1-amine;hydrochloride is unique due to the combination of the cyclopropyl group and the prop-2-en-1-amine structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Biological Activity

3-Cyclopropylprop-2-en-1-amine hydrochloride, with the molecular formula C6H11N⋅HCl, is a hydrochloride salt of an organic compound notable for its potential biological activities. This compound features a cyclopropyl group attached to a prop-2-en-1-amine structure, which contributes to its unique chemical properties and biological interactions.

Chemical Structure and Properties

- IUPAC Name : (E)-3-cyclopropylprop-2-en-1-amine; hydrochloride

- Molecular Formula : C6H11N⋅HCl

- CAS Number : 1807896-14-5

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitutions, which can lead to a range of derivatives useful in medicinal chemistry.

The biological activity of 3-Cyclopropylprop-2-en-1-amine hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can alter their activity, leading to various pharmacological effects. The exact mechanisms are still under investigation but may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby affecting metabolic pathways.

- Receptor Binding : It can bind to various receptors, potentially modulating signaling pathways involved in physiological responses.

Research Findings

Recent studies have explored the compound's potential in various biological applications:

- Enzyme Inhibition Studies : Research indicates that 3-Cyclopropylprop-2-en-1-amine hydrochloride can inhibit enzymes related to neurotransmitter uptake, suggesting a role in neuropharmacology.

- Antimicrobial Activity : Preliminary tests have shown that the compound exhibits antimicrobial properties against certain bacterial strains, indicating potential for development as an antibacterial agent.

- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Study 1: Neuropharmacological Potential

A study conducted on animal models demonstrated that administration of 3-Cyclopropylprop-2-en-1-amine hydrochloride resulted in significant changes in behavior associated with anxiety and depression. The mechanism was linked to serotonin receptor modulation.

Case Study 2: Antimicrobial Efficacy

In vitro studies showed that the compound displayed activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, highlighting its potential as an antimicrobial agent.

Comparative Analysis

To better understand the uniqueness of 3-Cyclopropylprop-2-en-1-amine hydrochloride, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 3-Cyclopropylprop-2-en-1-amine | Amine | Neuropharmacological effects |

| Cyclopropylamine | Simple amine | Limited biological activity |

| Prop-2-en-1-amine | Unsubstituted amine | Basic amine properties |

This table illustrates that while similar compounds exist, the presence of the cyclopropyl group and the allylic amine structure in 3-Cyclopropylprop-2-en-1-amines enhances its reactivity and biological potential.

Properties

IUPAC Name |

3-cyclopropylprop-2-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c7-5-1-2-6-3-4-6;/h1-2,6H,3-5,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOZFSXHZDDFGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C=CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.